An In-depth Technical Guide to 9H-Carbazole-1,6-diamine (CAS 91396-84-8)
An In-depth Technical Guide to 9H-Carbazole-1,6-diamine (CAS 91396-84-8)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Isomer
The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its rich electronic properties and biological activity.[1] While certain isomers, such as the 3,6-disubstituted derivatives, are extensively studied, others, like 9H-Carbazole-1,6-diamine , remain in the realm of niche, specialized chemistry. This guide serves as a comprehensive technical resource on 9H-Carbazole-1,6-diamine (CAS 91396-84-8), acknowledging the current landscape of available data.
It is important to note that as of this writing, detailed experimental studies on the specific synthesis, spectral characterization, and applications of 9H-Carbazole-1,6-diamine are not widely available in peer-reviewed literature. Therefore, this guide will provide a robust framework for understanding this molecule by:
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Detailing the fundamental properties of the carbazole core.
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Extrapolating potential characteristics of the 1,6-diamine isomer based on the well-documented chemistry of other carbazole diamines.
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Presenting any available information specific to CAS 91396-84-8.
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Proposing synthetic strategies and potential applications to guide future research.
This approach is designed to empower researchers with a foundational understanding and a roadmap for investigating this promising, yet underexplored, molecule.
The Carbazole Core: A Privileged Scaffold
The 9H-carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring. This structure imparts a number of key properties that are central to its utility:
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Planarity and Aromaticity: The fused ring system is largely planar, which facilitates π-π stacking interactions, a crucial feature for applications in organic electronics.
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Electron-Rich Nature: The nitrogen atom's lone pair of electrons contributes to the aromatic system, making the carbazole nucleus electron-rich and a good hole-transporting material.[2]
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Chemical Reactivity: The carbazole ring can be functionalized at several positions, with the 3, 6, and 9 (N-H) positions being particularly reactive.[3] This allows for the synthesis of a diverse library of derivatives with tailored properties.
The introduction of amino groups onto the carbazole skeleton, as in 9H-Carbazole-1,6-diamine, is expected to significantly modulate these properties. The amino substituents are strong electron-donating groups, which would further enhance the electron density of the aromatic system, influencing its photophysical properties and reactivity.
Physicochemical and Spectroscopic Properties of 9H-Carbazole-1,6-diamine
While specific experimental data for 9H-Carbazole-1,6-diamine is scarce, we can infer its likely properties based on the parent carbazole and other diamine isomers.
| Property | Inferred/Known Value for 9H-Carbazole-1,6-diamine | Comparison with 9H-Carbazole |
| CAS Number | 91396-84-8[4][5][6] | 86-74-8 |
| Molecular Formula | C₁₂H₁₁N₃ | C₁₂H₉N |
| Molecular Weight | 197.24 g/mol | 167.21 g/mol |
| Appearance | Likely a crystalline solid, potentially colored due to the amino groups. | Tan or off-white powder. |
| Solubility | Expected to have poor solubility in water, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The amino groups may impart slight polarity. | Soluble in acetone, benzene, and other organic solvents. |
| Melting Point | Not reported. Expected to be higher than carbazole due to increased intermolecular hydrogen bonding from the amino groups. | 246 °C |
| Boiling Point | Not reported. | 355 °C |
Spectroscopic Characterization (Anticipated)
The spectroscopic data for 9H-Carbazole-1,6-diamine would be crucial for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the positions of the two amino groups. The N-H protons of the carbazole and the amino groups would likely appear as broad singlets.
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¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule, confirming the 1,6-substitution pattern. The carbons attached to the amino groups would be significantly shielded (shifted upfield) compared to the parent carbazole.
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FT-IR: The infrared spectrum should exhibit characteristic N-H stretching vibrations for both the carbazole and the primary amine groups, typically in the region of 3200-3500 cm⁻¹.
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UV-Vis and Fluorescence: The introduction of two amino groups, which are strong auxochromes, is expected to cause a significant red-shift (bathochromic shift) in the absorption and emission spectra compared to 9H-carbazole.[7] This suggests that 9H-Carbazole-1,6-diamine may have interesting photophysical properties, potentially fluorescing in the visible region.
Synthesis and Reactivity
The synthesis of specifically substituted carbazoles can be challenging due to regioselectivity issues.[8] For 9H-Carbazole-1,6-diamine, a multi-step synthesis would likely be required.
Proposed Synthetic Pathway
A plausible synthetic route could involve the construction of a biphenyl precursor with appropriately placed nitro groups, followed by a reductive cyclization.
Caption: Proposed general synthetic workflow for 9H-Carbazole-1,6-diamine.
Detailed Protocol (Hypothetical):
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Synthesis of a Dinitro Biphenyl Precursor: This would likely be the most challenging step, requiring careful selection of starting materials and reaction conditions to achieve the desired 1,6-substitution pattern. Methods such as Ullmann coupling of appropriately substituted halo-nitrobenzenes could be explored.
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Reductive Cyclization: The resulting dinitro biphenyl compound could then be subjected to reductive cyclization. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst. This step would simultaneously reduce the nitro groups to amines and facilitate the ring closure to form the carbazole core.
Reactivity of 9H-Carbazole-1,6-diamine
The presence of two primary amine groups and the carbazole N-H makes 9H-Carbazole-1,6-diamine a versatile building block for further chemical modifications.
Caption: Potential reactivity of 9H-Carbazole-1,6-diamine.
Potential Applications
The unique substitution pattern of 9H-Carbazole-1,6-diamine suggests its potential utility in several areas of research and development.
Medicinal Chemistry and Drug Development
Carbazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The diamine functionality of this isomer could be leveraged to:
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Serve as a scaffold for combinatorial chemistry: The two amino groups provide handles for the attachment of various side chains, allowing for the rapid generation of a library of compounds for biological screening.
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Improve pharmacokinetic properties: The amino groups can be used to improve the solubility and bioavailability of drug candidates.
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Act as hydrogen bond donors/acceptors: These groups can participate in key interactions with biological targets such as enzymes and receptors.
Materials Science and Organic Electronics
Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] 9H-Carbazole-1,6-diamine could be a valuable monomer for the synthesis of novel polymers and small molecules for these applications. The 1,6-substitution pattern would lead to polymers with a different connectivity and potentially unique electronic properties compared to the more common 3,6-linked polymers. The electron-donating amino groups would likely lower the ionization potential, making it a good candidate for a hole-transporting or emissive material.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Future Directions
The field would greatly benefit from foundational research into 9H-Carbazole-1,6-diamine. Key areas for future investigation include:
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Development of a reliable and scalable synthetic route.
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Full spectroscopic characterization (NMR, IR, MS, UV-Vis, Fluorescence).
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Computational studies to predict its electronic and photophysical properties.
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Exploration of its utility as a monomer in polymer synthesis for organic electronics.
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Screening for biological activity in various disease models.
Conclusion
9H-Carbazole-1,6-diamine represents an intriguing but underexplored member of the carbazole family. While the lack of extensive literature presents a challenge, it also offers a significant opportunity for novel discoveries. By understanding the fundamental chemistry of the carbazole core and drawing logical inferences from related isomers, researchers can begin to unlock the potential of this unique molecule. This guide provides a starting point for such endeavors, offering a framework for its synthesis, characterization, and application in the exciting fields of drug discovery and materials science.
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- Synthesis of carbazoles and carbazole derivatives using disubstituted...
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